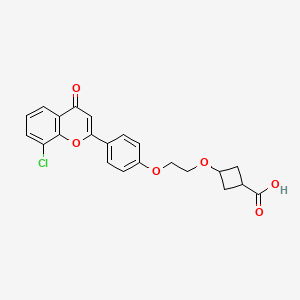

cis-ccc_R08

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H19ClO6 |

|---|---|

Molekulargewicht |

414.8 g/mol |

IUPAC-Name |

3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26) |

InChI-Schlüssel |

JFCQXBCQZCBQSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of cis-ccc_R08

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of Hepatitis B Virus (HBV) infection, a global health challenge, is primarily attributed to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. cis-ccc_R08, a novel flavonoid derivative, has emerged as a promising preclinical candidate that directly addresses this challenge by reducing the levels of HBV cccDNA. This technical guide synthesizes the current understanding of the mechanism of action of this compound, presenting available quantitative data, outlining key experimental methodologies, and visualizing the pertinent biological pathways and experimental workflows. While the precise molecular target and the exact signaling cascade modulated by this compound remain to be fully elucidated, this document provides a comprehensive overview of the existing evidence for its potent anti-HBV activity.

Introduction

Chronic Hepatitis B (CHB) is a persistent viral infection that can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress HBV replication but rarely lead to a complete cure due to their inability to eliminate the stable cccDNA reservoir.[1] The discovery of molecules that can directly target and reduce cccDNA is therefore a paramount goal in HBV drug development.

This compound is a first-in-class, orally available small molecule identified through a phenotypic screening of a large compound library.[2] It has demonstrated significant efficacy in reducing HBV cccDNA levels in preclinical models, offering a potential new avenue for achieving a functional cure for CHB.[2][3]

Proposed Mechanism of Action

The core mechanism of action of this compound is the reduction of the intracellular pool of HBV cccDNA.[2] Unlike NAs, which inhibit the reverse transcription of pregenomic RNA (pgRNA) and thus prevent the replenishment of the cccDNA pool, this compound has been shown to decrease the levels of pre-existing cccDNA.[2] The exact mechanism by which it achieves this is currently unknown.[4] It is hypothesized that this compound may:

-

Destabilize the cccDNA minichromosome: It could interfere with the host or viral proteins that are essential for the stability and maintenance of the cccDNA structure.

-

Promote cccDNA degradation: The compound might activate cellular pathways that lead to the targeted degradation of cccDNA.

Importantly, this compound's effect appears to be specific to cccDNA, as it does not significantly affect mitochondrial DNA, and it exhibits low cytotoxicity in primary human hepatocytes (PHHs) and various proliferating cell lines.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of ccc_R08 (the non-chiral precursor/racemate from which this compound was identified).

Table 1: In Vitro Efficacy of ccc_R08 in HBV-Infected Primary Human Hepatocytes (PHHs) [2]

| Parameter | IC₅₀ (µM) | Description |

| Extracellular HBV DNA | ~0.2 - 5 | Potent, dose-dependent reduction observed upon treatment initiation two days after HBV infection. |

| HBsAg | ~0.2 - 5 | Significant reduction in secreted Hepatitis B surface antigen. |

| HBeAg | ~0.1 | Dose-dependent reduction in secreted Hepatitis B e-antigen.[3] |

| Intracellular cccDNA | - | Significant reduction observed, demonstrating an effect on the viral reservoir. |

Table 2: In Vivo Efficacy of ccc_R08 in the HBVcircle Mouse Model [2][3]

| Animal Model | Dosage | Duration | Key Findings |

| HBVcircle Mice | 20 mg/kg, twice daily (p.o.) | 2 weeks | - Significantly decreased serum levels of HBV DNA and viral antigens.[2]- Effects were sustained during the off-treatment follow-up period.[2]- Levels of surrogate cccDNA molecules in the liver were reduced to below the lower limit of quantification at the end of the follow-up.[2]- Cleared cccDNA from the liver.[3] |

| HBVcircle Mice | 10, 15, 20, 30 mg/kg, twice daily (p.o.) | 2 weeks | - Dose-dependent decrease in serum pgRNA levels, which correlated with the reduction in liver cccDNA.[3] |

Experimental Protocols

While detailed, step-by-step protocols for the key experiments are not publicly available, this section outlines the methodologies based on the descriptions provided in the primary literature.

Phenotypic Screening in HBV-Infected Primary Human Hepatocytes (PHHs)

This assay was central to the discovery of ccc_R08 and was used to assess its antiviral activity.

-

Objective: To identify small molecules that inhibit HBV replication and, specifically, reduce cccDNA levels in a physiologically relevant cell culture model.

-

Methodology Overview:

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated.

-

HBV Infection: The cultured PHHs are infected with HBV.

-

Compound Treatment: Two days post-infection, the cells are treated with the compounds from the screening library (including ccc_R08) at various concentrations.

-

Analysis: After a defined incubation period (e.g., several days), the cell culture supernatant and the cells themselves are harvested for analysis.

-

Supernatant Analysis: Levels of extracellular HBV DNA, HBsAg, and HBeAg are quantified using methods like qPCR and ELISA.

-

Intracellular Analysis: Total intracellular DNA is extracted. The levels of cccDNA are specifically measured, often using a qPCR-based assay that employs primers flanking the gap region of the relaxed circular DNA (rcDNA) to ensure specific amplification of the closed circular form. Southern blotting can also be used for confirmation.

-

-

Cytotoxicity Assessment: The viability of the PHHs is assessed using standard assays (e.g., CellTiter-Glo) to rule out non-specific cytotoxic effects of the compounds.

-

In Vivo Efficacy Assessment in the HBVcircle Mouse Model

This model utilizes a surrogate for cccDNA to evaluate the in vivo activity of cccDNA-targeting compounds.

-

Objective: To determine the in vivo efficacy and pharmacodynamic properties of ccc_R08 in reducing cccDNA levels.

-

Methodology Overview:

-

Animal Model: The HBVcircle mouse model is used. These mice harbor a surrogate cccDNA molecule in their hepatocytes, which drives the expression of HBV antigens and the production of viral particles.

-

Compound Administration: ccc_R08 is administered orally (p.o.) to the mice, typically twice daily, at various doses.

-

Monitoring: Blood samples are collected at regular intervals to monitor the serum levels of HBV DNA and viral antigens (HBsAg, HBeAg).

-

Terminal Analysis: At the end of the treatment and follow-up periods, the mice are euthanized, and their livers are harvested.

-

Liver Analysis: The levels of the surrogate cccDNA molecules in the liver are quantified using qPCR or Southern blot analysis.

-

In Vivo Efficacy in the uPA-SCID Humanized Liver Mouse Model

This model provides a more advanced in vivo system with a humanized liver, allowing for natural HBV infection.

-

Objective: To evaluate the anti-HBV efficacy of ccc_R08 in a mouse model with a humanized liver susceptible to HBV infection.

-

Methodology Overview:

-

Animal Model: Urokinase-type plasminogen activator-severe combined immunodeficiency (uPA-SCID) mice are transplanted with human hepatocytes, resulting in a chimeric mouse with a humanized liver.

-

HBV Infection: The humanized mice are infected with HBV.

-

Compound Administration: Following the establishment of infection, ccc_R08 is administered to the mice.

-

Efficacy Assessment: The antiviral efficacy is evaluated by measuring the reduction in serum HBV DNA and viral antigens, as well as the levels of intrahepatic cccDNA.

-

Visualizations

HBV Life Cycle and the Central Role of cccDNA

The following diagram illustrates the HBV life cycle, highlighting the formation and function of cccDNA, and the proposed point of intervention for this compound.

Caption: HBV Life Cycle and Putative Action of this compound.

Experimental Workflow for the Discovery of ccc_R08

This diagram outlines the logical flow of the screening and validation process that led to the identification of ccc_R08.

Caption: Discovery Workflow of ccc_R08.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its ability to reduce the levels of the persistent cccDNA reservoir in preclinical models is a key differentiator from existing therapies. While the available data are promising, further research is imperative to:

-

Elucidate the precise molecular target and mechanism of action: Identifying the direct binding partner(s) of this compound and the signaling pathways it modulates will be crucial for understanding its mode of action and for the development of second-generation inhibitors.

-

Conduct comprehensive preclinical safety and toxicology studies: Thorough evaluation of the safety profile of this compound is a prerequisite for its potential progression into clinical trials.

-

Evaluate its efficacy in combination therapies: Assessing the synergistic potential of this compound with existing anti-HBV drugs, such as NAs, could reveal more effective treatment regimens.

The development of this compound and other cccDNA-targeting agents holds the promise of transforming the treatment landscape for CHB, moving from long-term viral suppression to a finite therapy that can achieve a durable, functional cure.

References

- 1. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Interactions of HBV cccDNA with Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Interactions of HBV cccDNA with Host Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ice-hbv.org [ice-hbv.org]

The Technical Profile of cis-ccc_R08: A Novel Inhibitor of Hepatitis B Virus cccDNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection, a global health challenge, is primarily characterized by the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This viral minichromosome serves as the transcriptional template for all viral RNAs and is the primary reason for the difficulty in achieving a curative therapy. This document provides a comprehensive technical overview of cis-ccc_R08, a novel flavonoid derivative identified as a potent inhibitor of HBV cccDNA. This compound, also referred to as compound 1, emerged from high-throughput screening of extensive compound libraries and has demonstrated significant potential in reducing cccDNA levels in preclinical models. While its precise molecular target remains under investigation, its mechanism of action is characterized as a "cccDNA destabilizer" or "cccDNA reducer," highlighting its ability to specifically lower cccDNA levels without inducing significant cytotoxicity. This guide synthesizes the available data on this compound and its closely related analogue, ccc_R08, to provide a detailed resource for researchers in the field of HBV drug development.

Introduction

The eradication of chronic Hepatitis B (CHB) is hindered by the stability of the viral covalently closed circular DNA (cccDNA) in infected liver cells.[1][2] This cccDNA acts as a persistent reservoir for viral replication, making it a critical target for curative therapies.[1][2] Current antiviral treatments, such as nucleos(t)ide analogues, can suppress HBV replication but have a limited effect on the existing cccDNA pool.[3] The discovery of small molecules that can directly target and reduce cccDNA levels is therefore a paramount goal in HBV research. This compound is a promising flavonoid derivative that has been identified as an inhibitor of HBV cccDNA.[4][5] This document details the current understanding of its mechanism of action, presents available quantitative data for the closely related compound ccc_R08, outlines experimental protocols used in its evaluation, and provides visual representations of its proposed effects and experimental workflows.

Mechanism of Action

The precise molecular mechanism by which this compound reduces cccDNA levels is not yet fully elucidated.[3][6] However, it is described as a cccDNA destabilizer or cccDNA reducer .[3][6][7] This suggests that its activity is not on the formation of new cccDNA molecules but rather on the stability of the existing cccDNA pool. Studies on the closely related compound ccc_R08 have shown that it specifically reduces the level of cccDNA without significantly affecting mitochondrial DNA, indicating a selective mode of action and a favorable safety profile with no significant cytotoxicity observed in primary human hepatocytes (PHHs) or other proliferating cell lines.[7][8] The reduction in cccDNA leads to a downstream decrease in viral transcripts and proteins.[1]

The following diagram illustrates the proposed mechanism of action of this compound within the HBV replication cycle.

Quantitative Data

The following tables summarize the available quantitative data for the closely related compound ccc_R08 . It is important to note that while this compound is structurally related, these specific values may differ for the cis-isomer.

Table 1: In Vitro Activity of ccc_R08

| Parameter | Cell Line | Concentration | Effect | Reference |

| HBeAg Secretion | HepDES19 | IC50 of ~0.1 µM | Dose-dependent reduction | [9] |

| cccDNA, RC-DNA, DL-DNA Levels | HepDES19 | 0.3, 1.0, 3.2, 10, 32 µM (5 days) | Significant reduction | [9] |

| Extracellular HBsAg, HBeAg, HBV DNA | HBV-infected PHHs | IC50 values ranging from 0.2 to 5 µM | Inhibition | [10] |

Table 2: In Vivo Efficacy of ccc_R08 in HBVcircle Mouse Model

| Dosage | Administration | Duration | Effect | Reference |

| 20 mg/kg | p.o., twice daily | 2 weeks | Clearance of cccDNA from the liver | [9] |

| 10, 15, 20, 30 mg/kg | p.o., twice daily | 2 weeks | Dose-dependent decrease in serum pgRNA, correlated with liver cccDNA reduction | [9] |

Experimental Protocols

The evaluation of this compound and related compounds has involved several key experimental systems. While detailed, step-by-step protocols are proprietary to the discovering institutions, the general methodologies are outlined below.

High-Throughput Screening (HTS)

The discovery of ccc_R08 was the result of a high-throughput screening campaign of a large compound library (84,600 to 846,000 compounds).[11][12]

-

System: HBV-infected primary human hepatocytes (PHHs).

-

Readout: Secreted Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) levels were used as a surrogate marker for cccDNA activity.

-

Workflow:

-

PHHs are infected with HBV.

-

Compounds from the library are added to the infected cells.

-

After an incubation period, the cell culture supernatant is collected.

-

HBsAg or HBeAg levels in the supernatant are quantified using immunoassays (e.g., ELISA).

-

"Hit" compounds that significantly reduce antigen levels are selected for further characterization.

-

References

- 1. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication [mdpi.com]

- 2. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. First-in-class small molecule eliminates cccDNA in the hepatitis B virus (HBV)-infected liver - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]

- 8. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Classifying hepatitis B therapies with insights from covalently closed circular DNA dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of cccDNA in HBV persistence

An In-depth Technical Guide to the Role of Covalently Closed Circular DNA (cccDNA) in Hepatitis B Virus Persistence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge, primarily due to the persistence of a unique viral entity within the nucleus of infected hepatocytes: the covalently closed circular DNA (cccDNA). This minichromosome serves as the transcriptional template for all viral RNAs, making it the master blueprint for viral replication and the production of viral antigens.[1][2] Unlike viral replicative intermediates, cccDNA is not directly targeted by current nucleos(t)ide analogue (NA) therapies, leading to viral rebound upon treatment cessation.[3][4] Understanding the intricate mechanisms of cccDNA formation, transcriptional regulation, and stability is therefore paramount for the development of curative therapies. This guide provides a detailed overview of the molecular biology of cccDNA, summarizes key quantitative data, outlines essential experimental protocols for its study, and illustrates the critical pathways governing its role in HBV persistence.

The Molecular Biology of HBV cccDNA

The Central Role of cccDNA in the HBV Lifecycle

The persistence of HBV is fundamentally linked to the formation and stability of cccDNA. Upon entry into a hepatocyte, the viral nucleocapsid transports the relaxed circular DNA (rcDNA) genome into the nucleus.[5] Host cellular enzymes then convert this rcDNA into the stable, supercoiled cccDNA molecule.[6] This cccDNA is organized into a minichromosome-like structure by cellular histone and non-histone proteins.[4][7] As the sole template for viral transcription by the host's RNA polymerase II, the cccDNA minichromosome dictates the production of all viral messenger RNAs (mRNAs) and the pregenomic RNA (pgRNA).[1][8] The pgRNA is subsequently encapsidated in the cytoplasm and reverse-transcribed back into rcDNA. These newly formed nucleocapsids can either be enveloped and secreted as new virions or traffic back to the nucleus to replenish the cccDNA pool, thus ensuring the virus's long-term survival in the host cell.[6][9]

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of covalently closed circular DNA with long-term nucleos(t)ide analogue treatment in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Preclinical Development of cis-ccc_R08: A First-in-Class Inhibitor of Hepatitis B Virus cccDNA

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary obstacle to a curative therapy for chronic hepatitis B (CHB). Current antiviral treatments, primarily nucleos(t)ide analogues, can effectively suppress viral replication but do not eliminate the cccDNA reservoir, necessitating long-term therapy. This whitepaper details the discovery and preclinical development of cis-ccc_R08, a novel small-molecule inhibitor that has demonstrated the ability to specifically reduce levels of HBV cccDNA. We will provide an in-depth overview of the discovery process, mechanism of action, and preclinical efficacy of this compound, along with detailed experimental protocols and a summary of its potential as a cornerstone for future CHB curative regimens.

Introduction: The Challenge of HBV cccDNA

Chronic hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. The central role in HBV persistence is played by the viral cccDNA, a stable minichromosome that resides in the nucleus of infected hepatocytes. This cccDNA molecule serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral particles. The remarkable stability of cccDNA makes it impervious to current antiviral therapies that target the reverse transcription of pregenomic RNA (pgRNA). Therefore, the development of therapeutic agents that can directly target and eliminate cccDNA is a paramount goal in the quest for an HBV cure.

Discovery of this compound

The identification of this compound as a potent cccDNA inhibitor was the result of a rigorous high-throughput phenotypic screening campaign. This effort sought to identify small molecules capable of reducing HBV antigens, a surrogate marker for cccDNA activity, in a physiologically relevant cellular model.

High-Throughput Screening Workflow

The screening process was designed to identify compounds that could inhibit the production of HBV antigens in HBV-infected primary human hepatocytes (PHHs). This model was chosen for its high physiological relevance, as PHHs are the natural host cells for HBV and support the entire viral life cycle, including the formation of cccDNA.

Caption: High-throughput screening workflow for the identification of cccDNA inhibitors.

The screening of approximately 84,600 small molecules led to the identification of a number of "hit" compounds that demonstrated the ability to reduce secreted HBV antigens. These initial hits underwent further characterization and medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of ccc_R08. Subsequent analysis revealed that the cis isomer, this compound, was a key active component.

Mechanism of Action: A cccDNA Reducer

This compound is functionally described as a "cccDNA inhibitor" or "cccDNA reducer". While its precise molecular target has not yet been fully elucidated, its mechanism of action is characterized by a specific reduction in the levels of intracellular cccDNA. This is a distinct mechanism from that of nucleos(t)ide analogues, which inhibit the replenishment of the cccDNA pool by blocking reverse transcription but do not affect existing cccDNA.

The HBV cccDNA Formation Pathway

To understand the potential points of intervention for a cccDNA inhibitor, it is essential to first understand the cccDNA formation pathway. Upon entry into the hepatocyte, the viral nucleocapsid transports the relaxed circular DNA (rcDNA) genome into the nucleus. Here, the rcDNA undergoes a complex series of enzymatic modifications, largely mediated by host cell DNA repair machinery, to be converted into the transcriptionally active cccDNA.

Caption: Simplified HBV cccDNA formation pathway and the proposed mechanism of this compound.

The available evidence suggests that this compound acts to reduce the stability of existing cccDNA or inhibit its formation from rcDNA, leading to a decrease in the overall cccDNA pool. Importantly, ccc_R08 was found to not significantly affect mitochondrial DNA, indicating a degree of selectivity for the viral episome.[1]

Preclinical Efficacy of this compound

The antiviral activity of this compound has been evaluated in both in vitro and in vivo models of HBV infection. These studies have demonstrated its potent and dose-dependent reduction of various viral markers, including cccDNA itself.

In Vitro Activity

The primary in vitro model used to characterize the activity of this compound was the HBV-infected primary human hepatocyte (PHH) system. Treatment of infected PHHs with ccc_R08 resulted in a potent, dose-dependent reduction of key viral markers.

| Viral Marker | Assay System | IC50 Range (µM) |

| Extracellular HBsAg | HBV-infected PHHs | 0.2 - 5 |

| Extracellular HBeAg | HBV-infected PHHs | 0.2 - 5 |

| Extracellular HBV DNA | HBV-infected PHHs | 0.2 - 5 |

| Intracellular HBV DNA | HBV-infected PHHs | 0.2 - 5 |

| Intracellular HBV RNA | HBV-infected PHHs | 0.2 - 5 |

| Intracellular cccDNA | HBV-infected PHHs & HepDES19 cells | Not explicitly quantified as IC50 |

Data summarized from a review citing the primary publication by Wang et al., 2022.

Furthermore, ccc_R08 demonstrated a favorable safety profile in vitro, with no significant cytotoxicity observed in PHHs or in a panel of proliferating cell lines.[1]

In Vivo Efficacy

The in vivo anti-HBV efficacy of ccc_R08 was assessed in two distinct mouse models: the HBVcircle mouse model, which utilizes a surrogate cccDNA molecule, and a uPA-SCID humanized liver mouse model.

In the HBVcircle mouse model, twice-daily oral administration of ccc_R08 led to a significant, dose-dependent decrease in serum levels of HBV DNA and viral antigens.[1] Notably, these effects were sustained even after the cessation of treatment.[1] Most compellingly, at the end of the follow-up period, the levels of the surrogate cccDNA molecules in the livers of the ccc_R08-treated mice were reduced to below the lower limit of quantification.[1]

| Animal Model | Compound | Dosing Regimen | Key Findings |

| HBVcircle Mouse Model | ccc_R08 | Oral, twice daily | Significant and sustained reduction in serum HBV DNA and antigens. Reduction of liver surrogate cccDNA to undetectable levels. |

| uPA-SCID Humanized Liver Mouse Model | ccc_R08 | Not detailed | Evaluation of anti-HBV efficacy. |

Pharmacokinetics and Development Status

To date, detailed preclinical pharmacokinetic data for this compound have not been made publicly available. Such data, including absorption, distribution, metabolism, and excretion (ADME) parameters, will be critical for its further development and potential translation to clinical trials.

A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for this compound. This indicates that the compound is likely still in the preclinical phase of development.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field and information from the primary publication.

In Vitro Antiviral Activity in Primary Human Hepatocytes

This protocol outlines the general procedure for assessing the antiviral activity of a compound in HBV-infected PHHs.

Caption: Workflow for assessing in vitro antiviral activity in primary human hepatocytes.

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are allowed to attach and form a monolayer.

-

HBV Infection: The hepatocyte monolayers are infected with a known titer of HBV.

-

Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

Incubation: The treated cells are incubated for a defined period, typically several days, to allow for viral replication and the establishment of the cccDNA pool.

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is collected for the analysis of secreted viral markers. The cells are then washed and lysed for the extraction of intracellular nucleic acids.

-

Analysis of Viral Markers:

-

Extracellular: HBsAg and HBeAg levels in the supernatant are quantified by enzyme-linked immunosorbent assay (ELISA). Extracellular HBV DNA is quantified by quantitative polymerase chain reaction (qPCR).

-

Intracellular: Total cellular DNA is extracted from the cell lysates. cccDNA is specifically quantified using a qPCR-based method following treatment of the DNA extract with a nuclease (e.g., T5 exonuclease) that digests linear and relaxed circular DNA but not covalently closed circular DNA. Total intracellular HBV DNA and RNA are also quantified by qPCR and reverse-transcription qPCR, respectively.

-

In Vivo Efficacy in the HBVcircle Mouse Model

This protocol describes a general approach for evaluating the in vivo efficacy of an anti-HBV compound in the HBVcircle mouse model.

-

Model Establishment: The HBVcircle mouse model is established, typically through hydrodynamic injection of a plasmid that generates a surrogate cccDNA molecule in the mouse liver.

-

Compound Administration: Once stable expression of viral antigens and DNA is confirmed in the serum, the mice are randomized into treatment and vehicle control groups. The test compound (e.g., ccc_R08) is administered orally, twice daily, for a specified duration (e.g., 2 weeks).

-

Monitoring of Serum Viral Markers: Blood samples are collected at regular intervals throughout the treatment and follow-up periods. Serum levels of HBV DNA and viral antigens are quantified by qPCR and ELISA, respectively.

-

Analysis of Liver cccDNA: At the end of the study, the mice are euthanized, and their livers are harvested. Total DNA is extracted from the liver tissue, and the levels of the surrogate cccDNA are quantified by qPCR, as described above.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the field of HBV therapeutics. As a first-in-class, orally available small molecule that specifically reduces the cccDNA reservoir in preclinical models, it offers a novel and promising approach to achieving a functional cure for chronic hepatitis B.[1]

The sustained suppression of viral markers observed in the HBVcircle mouse model after treatment cessation is particularly encouraging, as it suggests that a finite duration of therapy with a cccDNA-targeting agent could lead to long-term viral control.

Future research will need to focus on several key areas to advance the development of this compound or similar molecules:

-

Elucidation of the Molecular Mechanism: Identifying the precise molecular target and mechanism by which this compound reduces cccDNA will be crucial for optimizing its activity and understanding potential off-target effects.

-

Pharmacokinetic Profiling: Detailed preclinical pharmacokinetic and safety toxicology studies are necessary prerequisites for advancing to clinical trials.

-

Combination Therapy: The potential for synergistic or additive effects when combining this compound with other anti-HBV agents, such as nucleos(t)ide analogues or immunomodulators, should be explored.

References

A Technical Guide to the Biological Activity of cis-ccc_R08: A Novel cccDNA Inhibitor for Hepatitis B Virus

This technical guide provides an in-depth overview of the biological activity of cis-ccc_R08, a flavonoid derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapies.

Introduction

Chronic Hepatitis B infection, affecting millions globally, is characterized by the persistence of a stable viral reservoir in the form of cccDNA within the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for viral replication, and its elimination is a key objective for a curative therapy. This compound has emerged as a promising small molecule with the ability to reduce cccDNA levels, representing a significant advancement in the pursuit of an HBV cure.[1][2][3] This guide summarizes the current understanding of its biological activity, supported by available data, experimental methodologies, and an exploration of its potential mechanism of action.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of ccc_R08

| Parameter | Cell Line | Value | Reference |

| HBeAg Inhibition (IC50) | HepDES19 | ~0.1 µM | [4] |

| cccDNA Reduction | HepDES19 | Significant at 0.3 - 32 µM (5 days) | [4] |

| Protein-free RC-DNA Reduction | HepDES19 | Significant at 0.3 - 32 µM (5 days) | [4] |

| Double Stranded Linear DNA (DL-DNA) Reduction | HepDES19 | Significant at 0.3 - 32 µM (5 days) | [4] |

Table 2: In Vivo Activity of ccc_R08

| Animal Model | Dosing Regimen | Effect | Reference |

| HBVcircle mouse model | 10, 15, 20, 30 mg/kg (p.o., twice daily for 2 weeks) | Dose-dependent decrease in serum pgRNA | [4] |

| HBVcircle mouse model | 20 mg/kg (p.o., twice daily for 2 weeks) | Clearance of cccDNA from the liver | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the assessment of this compound's biological activity, based on standard practices in the field.

In Vitro HBV Inhibition Assay

Objective: To determine the potency of this compound in inhibiting HBV replication and antigen production in a cell-based model.

Methodology:

-

Cell Culture: HepDES19 cells, a human hepatoblastoma cell line capable of tetracycline-inducible HBV replication, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and, after adherence, treated with a serial dilution of this compound (e.g., 0 to 100 µM).

-

Induction of HBV Replication: HBV replication is induced by the withdrawal of tetracycline from the culture medium.

-

Quantification of HBeAg: After a defined incubation period (e.g., 5 days), the cell culture supernatant is collected. The level of secreted Hepatitis B e-Antigen (HBeAg) is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HBeAg inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantification of HBV DNA Intermediates

Objective: To measure the effect of this compound on the levels of intracellular HBV DNA replication intermediates, including cccDNA.

Methodology:

-

Cell Lysis and DNA Extraction: Following treatment with this compound, HepDES19 cells are harvested and subjected to a modified Hirt extraction procedure to selectively isolate low molecular weight DNA, including viral DNA.

-

Southern Blot Analysis: The extracted DNA is digested with a restriction enzyme that linearizes the HBV genome without cutting within the probe region. The digested DNA is then separated by agarose gel electrophoresis and transferred to a nylon membrane.

-

Hybridization and Detection: The membrane is hybridized with a radiolabeled HBV-specific DNA probe. The signals corresponding to different HBV DNA forms (cccDNA, relaxed circular DNA, and double-stranded linear DNA) are detected by autoradiography.

-

Quantification: The intensity of the bands is quantified using densitometry to determine the relative reduction in each DNA species upon compound treatment.

In Vivo Efficacy in HBV Mouse Model

Objective: To evaluate the oral bioavailability and antiviral efficacy of this compound in a relevant animal model of HBV infection.

Methodology:

-

Animal Model: The HBVcircle mouse model, which harbors an HBV cccDNA-like molecule in the liver, is utilized.

-

Compound Administration: this compound is formulated for oral gavage and administered to the mice at various doses (e.g., 10, 15, 20, 30 mg/kg) twice daily for a specified duration (e.g., 2 weeks).

-

Monitoring of Viral Markers: Blood samples are collected at different time points to measure the serum levels of HBV pregenomic RNA (pgRNA) using quantitative reverse transcription PCR (qRT-PCR).

-

Analysis of Liver cccDNA: At the end of the treatment period, livers are harvested, and total DNA is extracted. The levels of the cccDNA-like molecule are quantified by qPCR.

-

Data Analysis: The reduction in serum pgRNA and liver cccDNA levels in the treated groups is compared to the vehicle-treated control group to assess the in vivo efficacy.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Journal articles recommended by our Emerging Scholars Scientific and Medical Advisors » Hepatitis B Foundation [hepb.org]

- 3. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Advent of cis-ccc_R08: A Deep Dive into a Novel cccDNA Destabilizer for Hepatitis B

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral proteins and new viral genomes, making its eradication the cornerstone of a curative therapy. This whitepaper provides a comprehensive technical overview of a promising, first-in-class, orally available small molecule, cis-ccc_R08, a flavonoid derivative identified as a potent inhibitor of HBV cccDNA. We will delve into its mechanism of action, present quantitative data on its antiviral efficacy, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction to this compound and the Challenge of HBV cccDNA

The Hepatitis B virus, a partially double-stranded DNA virus, establishes a persistent infection through the formation of a stable cccDNA molecule within the host cell nucleus.[1] This cccDNA is refractory to current antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcription step of HBV replication.[2] Consequently, lifelong therapy is often necessary to suppress viral replication, but a definitive cure remains elusive.

The discovery of this compound, a novel flavonoid derivative, represents a significant advancement in the quest for an HBV cure.[3][4][5][6][7][8][9] Identified through a high-throughput screening campaign, this compound acts as a cccDNA inhibitor, or more specifically, a "cccDNA destabilizer," reducing the levels of this persistent viral reservoir.[1][10][11][12] This document will provide an in-depth analysis of the available preclinical data on this compound and its effects on HBV replication.

Mechanism of Action: Destabilizing the Core of HBV Persistence

While the precise molecular mechanism of this compound is still under investigation, current evidence suggests that it does not directly inhibit HBV polymerase or other viral enzymes. Instead, its anti-HBV effect is likely mediated through the modulation of a host gene regulatory network.[12] Studies have identified putative effectors of this compound's pharmacological activity, including CHEK1, CHEK2, TOP2A, and ATM.[12] These proteins are key components of the host cell's DNA damage response (DDR) pathways, particularly the ATM/ATR and Chk1/Chk2 signaling cascades. It is hypothesized that this compound may hijack or modulate these pathways to induce the degradation or destabilization of the viral cccDNA minichromosome.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Figure 1: Hypothetical signaling pathway of this compound action.

Quantitative Assessment of Anti-HBV Activity

Preclinical studies have demonstrated the potent and dose-dependent antiviral activity of this compound in various in vitro and in vivo models. The following table summarizes the key quantitative data obtained from studies using HBV-infected primary human hepatocytes (PHHs).

| Parameter | This compound IC50 (µM) | Experimental System | Reference |

| Extracellular HBsAg | 0.2 - 5 | HBV-infected PHHs | [11] |

| Extracellular HBeAg | 0.2 - 5 | HBV-infected PHHs | [11] |

| Extracellular HBV DNA | 0.2 - 5 | HBV-infected PHHs | [11] |

| Intracellular HBV DNA | 0.2 - 5 | HBV-infected PHHs | [11] |

| Intracellular HBV RNA | 0.2 - 5 | HBV-infected PHHs | [11] |

| Secreted HBsAg (ccc-R09 derivative) | 19 | HBV-infected PHHs | [11] |

Table 1: In Vitro Efficacy of this compound and its Derivative

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound.

High-Throughput Screening for cccDNA Inhibitors

The discovery of this compound was the result of a large-scale screening campaign. The general workflow for such a screen is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Journal articles recommended by our Emerging Scholars Scientific and Medical Advisors » Hepatitis B Foundation [hepb.org]

- 3. Hepatitis B Virus Covalently Closed Circular DNA Formation in Immortalized Mouse Hepatocytes Associated with Nucleocapsid Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HBV cccDNA: The Molecular Reservoir of Hepatitis B Persistence and Challenges to Achieve Viral Eradication | MDPI [mdpi.com]

- 6. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. Frontiers | Therapeutic interventions aimed at cccDNA: unveiling mechanisms and evaluating the potency of natural products [frontiersin.org]

- 10. Extracellular vesicles activate ATM-Chk2 signaling pathway through the intercellular transfer of mitochondrial DNA in HBV-infected human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Host ATR-CHK1 Pathway in Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ATM/Chk2-mediated DNA damage responsive signaling pathway suppresses Epstein-Barr virus transformation of primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on cis-ccc_R08: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a primary goal for a curative therapy. Preliminary studies have identified cis-ccc_R08, a first-in-class, orally available flavonoid derivative, as a potent inhibitor of HBV cccDNA.[1] This technical guide provides a comprehensive overview of the initial research on this compound, summarizing key findings, experimental methodologies, and hypothesized mechanisms of action.

Core Findings

This compound has demonstrated significant antiviral activity in preclinical models, specifically targeting the HBV cccDNA reservoir. The compound was identified through high-throughput screening of a large compound library.[2] Studies have shown that this compound induces a potent, dose-dependent reduction in key viral markers.[3][4][5]

Data Presentation

The following tables summarize the qualitative and conceptual quantitative findings from preliminary in vitro and in vivo studies on this compound. It is important to note that specific quantitative data from these early studies are not publicly available; therefore, the tables represent a descriptive summary of the observed effects.

Table 1: In Vitro Efficacy of this compound in HBV-Infected Primary Human Hepatocytes (PHHs)

| Parameter | Observation | Conceptual Dose-Response |

| Extracellular HBV DNA | Significant Reduction | Dose-dependent |

| Hepatitis B surface Antigen (HBsAg) | Significant Reduction | Dose-dependent |

| Hepatitis B e-Antigen (HBeAg) | Significant Reduction | Dose-dependent |

| Intracellular cccDNA | Specific and Significant Reduction | Dose-dependent |

| Mitochondrial DNA | No significant effect | Not Applicable |

| Cell Viability (Cytotoxicity) | No significant cytotoxicity observed | Not Applicable |

Table 2: In Vivo Efficacy of this compound in the HBVcircle Mouse Model

| Parameter | Treatment Group (this compound) | Vehicle Control Group |

| Serum HBV DNA | Significant and sustained decrease | No significant change |

| Serum HBsAg | Significant and sustained decrease | No significant change |

| Serum HBeAg | Significant and sustained decrease | No significant change |

| Liver Surrogate cccDNA | Reduced to below the lower limit of quantification | Persistently detected |

| Post-Treatment Follow-up | Sustained reduction in viral markers | Viral markers remain detectable |

Experimental Protocols

Detailed experimental protocols for the preliminary studies on this compound are not publicly available. However, based on the published research, the following outlines the general methodologies employed.

Phenotypic Screening in HBV-Infected Primary Human Hepatocytes (PHHs)

This in vitro assay is the gold standard for evaluating the activity of anti-HBV compounds against the complete viral life cycle.

Objective: To assess the dose-dependent effect of this compound on HBV replication and antigen production in a physiologically relevant cell culture model.

General Protocol:

-

Cell Culture: Primary human hepatocytes are seeded in collagen-coated plates and maintained in a specialized medium to preserve their differentiation and susceptibility to HBV infection.

-

HBV Infection: Cultured PHHs are infected with a concentrated stock of HBV.

-

Compound Treatment: Following infection, the cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

-

Sample Collection: At specified time points post-treatment, both the cell culture supernatant and the cells are harvested.

-

Analysis of Viral Markers:

-

Supernatant: Levels of extracellular HBV DNA, HBsAg, and HBeAg are quantified using techniques such as quantitative PCR (qPCR) and enzyme-linked immunosorbent assay (ELISA).

-

Cell Lysate: Intracellular HBV cccDNA is extracted and quantified by qPCR. To ensure specificity, mitochondrial DNA levels are also measured.

-

-

Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay to rule out non-specific antiviral effects due to cytotoxicity.

In Vivo Evaluation in the HBVcircle Mouse Model

The HBVcircle mouse model is an immunocompetent mouse model that utilizes minicircle DNA technology to establish a persistent, cccDNA-like molecule in the liver, driving HBV replication and antigenemia.[6]

Objective: To evaluate the in vivo efficacy and sustained antiviral effect of orally administered this compound.

General Protocol:

-

Model Establishment: The HBVcircle DNA, a recombinant cccDNA, is introduced into the livers of immunocompetent mice, typically via hydrodynamic tail vein injection.[7][8] This establishes a persistent infection with detectable levels of serum HBV DNA and antigens.

-

Compound Administration: Once HBV infection is established, mice are treated with this compound, administered orally, typically twice daily. A control group receives a vehicle solution.

-

Monitoring of Viral Markers: Blood samples are collected at regular intervals during and after the treatment period. Serum levels of HBV DNA, HBsAg, and HBeAg are quantified.

-

Analysis of Liver cccDNA: At the end of the study, mice are euthanized, and their livers are harvested. The levels of the surrogate cccDNA in the liver are quantified by qPCR.

-

Post-Treatment Follow-up: A cohort of mice is monitored for a period after the cessation of treatment to assess the durability of the antiviral response.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflow for its preclinical evaluation.

Caption: Hypothesized mechanism of this compound in the HBV life cycle.

Caption: Preclinical evaluation workflow for this compound.

Discussion and Future Directions

The preliminary findings for this compound are promising, suggesting a novel mechanism of action that directly targets the persistence of HBV cccDNA. The observed reduction in cccDNA levels, both in vitro and in vivo, positions this compound as a potential component of a curative regimen for chronic hepatitis B.[4][5]

However, several key questions remain. The precise viral or host target of this compound is yet to be identified. Elucidating the exact mechanism of cccDNA destabilization or reduction will be crucial for further development and for understanding potential off-target effects. While no significant cytotoxicity was observed in initial studies, a more comprehensive safety and toxicology profile is required.

Future research should focus on:

-

Target Identification: Utilizing biochemical and genetic approaches to identify the molecular target of this compound.

-

Mechanism of Action Studies: Investigating the detailed molecular pathway through which this compound leads to cccDNA reduction.

-

Pharmacokinetics and Pharmacodynamics: In-depth characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Combination Studies: Evaluating the synergistic potential of this compound with other anti-HBV agents, such as nucleos(t)ide analogues and capsid assembly modulators.

-

Clinical Trials: As of now, there is no information on clinical trials for this compound. Advancing this compound into human studies will be a critical next step to determine its safety and efficacy in patients with chronic hepatitis B.[2]

Conclusion

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its ability to specifically reduce the levels of HBV cccDNA in preclinical models is a key differentiator from existing therapies. While further research is needed to fully characterize its mechanism of action and safety profile, the preliminary data strongly support its continued development as a potential cornerstone of future HBV curative therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug development for chronic hepatitis B functional cure: Recent progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HBVcircle: A novel tool to investigate hepatitis B virus covalently closed circular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-pressure Hydrodynamic Injection as a Method of Establishing Hepatitis B Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of cis-ccc_R08, a Hepatitis B Virus (HBV) cccDNA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a cure. cis-ccc_R08, a flavonoid derivative, has been identified as a potent inhibitor of HBV cccDNA.[1][2][3] This document provides detailed in vitro experimental protocols for the evaluation of this compound and similar antiviral compounds. The protocols cover the assessment of antiviral efficacy, cytotoxicity, and the mechanism of action.

Mechanism of Action

This compound is a cccDNA inhibitor that has been shown to reduce the levels of HBV cccDNA, protein-free relaxed circular DNA (RC-DNA), and double-stranded linear DNA (DL-DNA) in HBV-replicating cells.[3] By targeting the stable nuclear reservoir of the virus, this compound represents a promising therapeutic strategy for achieving a functional cure for chronic hepatitis B. The precise molecular target and the complete signaling pathways affected by this compound are still under investigation.

Data Presentation

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antiviral Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| HBeAg Secretion | HepDES19 | IC₅₀ | ~0.1 µM | [3] |

| cccDNA Reduction | HepDES19 | Effective Concentration | 0.3 - 32 µM | [3] |

| RC-DNA Reduction | HepDES19 | Effective Concentration | 0.3 - 32 µM | [3] |

| DL-DNA Reduction | HepDES19 | Effective Concentration | 0.3 - 32 µM | [3] |

Table 2: Cytotoxicity Profile of this compound

| Assay | Cell Line(s) | Result | Reference |

| Cytotoxicity | Primary Human Hepatocytes (PHHs) | Non-cytotoxic | [3] |

| Cytotoxicity | Multiple proliferating cell lines | Non-cytotoxic | [3] |

Signaling Pathways

The formation of HBV cccDNA is a complex process involving multiple host factors. The following diagram illustrates a simplified pathway of HBV cccDNA formation, which is the target of this compound.

Caption: Simplified pathway of HBV cccDNA formation and the inhibitory action of this compound.

Experimental Workflow

A typical in vitro screening workflow for evaluating HBV cccDNA inhibitors like this compound is depicted below.

Caption: General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound on HBV-infected or non-infected hepatocyte cell lines.

Materials:

-

HBV-permissive cells (e.g., HepG2-NTCP, HepaRG)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.01 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Quantification of HBV cccDNA by Quantitative PCR (qPCR)

This protocol describes the quantification of intracellular HBV cccDNA from treated cells.

Materials:

-

HBV-infected cells treated with this compound

-

Cell lysis buffer

-

DNA extraction kit

-

T5 exonuclease

-

Primers and probe specific for HBV cccDNA

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extract total DNA from the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.

-

To specifically quantify cccDNA, treat the extracted DNA with T5 exonuclease to digest linear and relaxed circular DNA, leaving the cccDNA intact.

-

Set up the qPCR reaction using a master mix, cccDNA-specific primers and probe, and the exonuclease-treated DNA template.

-

Perform the qPCR using a real-time PCR instrument. A standard curve with known amounts of a cccDNA plasmid should be included for absolute quantification.

-

Analyze the data to determine the number of cccDNA copies per cell. The results should be normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

Quantification of HBsAg and HBeAg by ELISA

This protocol is for the quantification of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.

Materials:

-

Cell culture supernatants from HBV-infected and this compound-treated cells

-

Commercial HBsAg and HBeAg ELISA kits

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Perform the ELISA for HBsAg and HBeAg using commercial kits, following the manufacturer's instructions precisely.[5][6][7]

-

Briefly, the procedure typically involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating to allow the antigen to bind to the capture antibody.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating to form an antibody-antigen-antibody sandwich.

-

Washing the wells again.

-

Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculate the concentrations of HBsAg and HBeAg in the samples based on the standard curve.

-

Determine the 50% inhibitory concentration (IC₅₀) of this compound for the secretion of each antigen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. elisabscience.com [elisabscience.com]

- 6. HBsAg ELISA Kit [cellbiolabs.com]

- 7. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of cis-ccc_R08 in HepG2-NTCP Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2] This cccDNA serves as the transcriptional template for all viral RNAs and is the primary reason for viral persistence and reactivation.[1][3][4] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress HBV replication but have a limited effect on the stable cccDNA reservoir, necessitating long-term treatment.[1][5]

The development of agents that can directly target and eliminate cccDNA is a key goal for achieving a cure for chronic hepatitis B.[2] The HepG2-NTCP cell line, a human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), is a widely used in vitro model for studying the entire HBV life cycle, as NTCP is the functional receptor for HBV entry.[6][7][8][9] This cell line provides a valuable platform for screening and characterizing novel anti-HBV compounds.

cis-ccc_R08 is a flavonoid derivative that has been identified as a cccDNA inhibitor.[10] It has been shown to reduce the levels of cccDNA, protein-free relaxed circular DNA (rcDNA), and double-stranded linear DNA (DL-DNA) in cellular models of HBV replication.[11] This document provides detailed application notes and protocols for the use of this compound in HBV-infected HepG2-NTCP cell lines to evaluate its antiviral efficacy.

Data Presentation

The following tables summarize the reported quantitative data on the efficacy of the related compound, ccc_R08. While these studies were not conducted in HepG2-NTCP cells, they provide a strong rationale for its use in this model system.

Table 1: In Vitro Efficacy of ccc_R08 in HepDES19 Cells [11]

| Parameter | Concentration (µM) | Duration | Result |

| cccDNA Level | 0.3, 1.0, 3.2, 10, 32 | 5 days | Significant reduction |

| Protein-free rcDNA | 0.3, 1.0, 3.2, 10, 32 | 5 days | Significant reduction |

| Double-stranded linear DNA | 0.3, 1.0, 3.2, 10, 32 | 5 days | Significant reduction |

| Extracellular HBeAg | 0 - 100 | - | Dose-dependent reduction (IC50 ~0.1 µM) |

Table 2: In Vivo Efficacy of ccc_R08 in HBVcircle Mouse Model [2][11]

| Dosage | Administration | Duration | Result |

| 20 mg/kg | p.o., twice daily | 2 weeks | Clearance of cccDNA from the liver |

| 10, 15, 20, 30 mg/kg | p.o., twice daily | 2 weeks | Dose-dependent decrease in serum pgRNA |

Signaling Pathways and Experimental Workflows

Caption: HBV lifecycle and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Materials and Reagents

-

HepG2-NTCP cell line (e.g., from a commercial vendor or a collaborating lab)[9]

-

DMEM/F-12 (1:1) Medium

-

Fetal Bovine Serum (FBS)

-

L-Glutamine

-

Non-Essential Amino Acids

-

Penicillin/Streptomycin solution

-

Geneticin (G418) for selection

-

Collagen-coated culture plates/flasks

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol (PEG) 8000

-

HBV inoculum (concentrated from a cell line like HepAD38)[5]

-

This compound (MedChemExpress or other supplier)[10]

-

Phosphate-Buffered Saline (PBS)

-

DNA/RNA extraction kits

-

qPCR master mix and primers/probes for HBV cccDNA, total HBV DNA, and a housekeeping gene (e.g., β-globin)

-

Reverse transcription kit and RT-qPCR master mix for viral RNA analysis

-

ELISA kits for HBsAg and HBeAg quantification

-

Cytotoxicity assay kit (e.g., MTS or LDH)

Protocol 1: Culture and Maintenance of HepG2-NTCP Cells

-

Thawing Cells: Rapidly thaw a cryopreserved vial of HepG2-NTCP cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12, 10% FBS, 2 mM L-Glutamine, 1X Non-Essential Amino Acids, 1% Penicillin/Streptomycin).

-

Initial Culture: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T25 flask and incubate at 37°C with 5% CO₂.

-

Maintenance: Change the medium every 2-3 days. Once the cells reach 80-90% confluency, passage them.

-

Passaging: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA. Incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.

-

Selection: After the first passage, maintain the cells in complete growth medium containing 300 µg/ml G418 to ensure stable NTCP expression.[9]

Protocol 2: HBV Infection of HepG2-NTCP Cells

-

Seeding: Seed HepG2-NTCP cells onto collagen-coated 24- or 48-well plates at an appropriate density to reach near confluency at the time of infection.

-

Differentiation: Two days before infection, replace the culture medium with medium containing 2.5% DMSO to enhance cell differentiation and permissiveness to HBV infection.[5][7]

-

Infection: On the day of infection, remove the DMSO-containing medium. Inoculate the cells with HBV at a multiplicity of infection (MOI) of 100-500 genome equivalents per cell in serum-free medium containing 4% PEG 8000.[5][7]

-

Incubation: Incubate the cells with the viral inoculum for 16-24 hours at 37°C.

-

Washing: After incubation, carefully remove the inoculum and wash the cells three to five times with PBS to remove unbound virus.

-

Post-Infection Culture: Add fresh complete growth medium containing 2.5% DMSO and continue incubation. The infection should establish over the next several days.

Protocol 3: Treatment with this compound

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended by the supplier.[10][11]

-

Treatment Initiation: Treatment can be initiated at different time points to assess prophylactic vs. therapeutic effects. For a therapeutic model, start treatment 3-5 days post-infection, once cccDNA has been established.

-

Dosing: Dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Based on the data from HepDES19 cells, a concentration range of 0.1 µM to 30 µM is a reasonable starting point.[11] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment Duration: Treat the cells for 7 to 14 days. Replace the medium containing the compound every 2-3 days.

-

Sample Collection: Periodically collect aliquots of the culture supernatant for analysis of secreted viral markers (HBeAg, HBsAg). At the end of the experiment, harvest the supernatant and cell lysates for final analysis.

Protocol 4: Quantification of Antiviral Effect

-

DNA Extraction and cccDNA Quantification:

-

Extract total DNA from the cell lysates.

-

To specifically quantify cccDNA, treat a portion of the DNA extract with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest non-circular DNA (rcDNA, DL-DNA, and host genomic DNA).

-

Perform qPCR using primers specific for HBV cccDNA. Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to account for variations in cell number.[6]

-

-

RNA Extraction and Viral Transcript Quantification:

-

Extract total RNA from cell lysates.

-

Perform reverse transcription followed by qPCR (RT-qPCR) to quantify HBV transcripts, such as the 3.5kb pgRNA.[12] Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Quantification of Secreted Antigens:

-

Use commercial ELISA kits to measure the levels of HBeAg and HBsAg in the collected culture supernatants according to the manufacturer's instructions.

-

-

Cytotoxicity Assay:

-

Assess the potential cytotoxicity of this compound on HepG2-NTCP cells using an MTS or LDH assay on parallel, uninfected plates treated with the same concentrations of the compound.

-

Caption: Logical flow of expected outcomes.

Conclusion

The HepG2-NTCP cell line provides a robust and relevant in vitro system for evaluating novel anti-HBV therapeutics that target the viral life cycle, including the critical step of cccDNA formation. The flavonoid derivative, this compound, has shown promise as a cccDNA inhibitor in other systems. The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in a state-of-the-art HBV infection model. The successful application of these methods will contribute to the preclinical evaluation of this and other compounds in the pipeline for a functional cure for chronic hepatitis B.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An allosteric inhibitor of sirtuin 2 blocks hepatitis B virus covalently closed circular DNA establishment and its transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Hepatitis B Virus With CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NTCP Stable HepG2 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for cis-ccc_R08 Treatment in HBV-Infected Primary Human Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a cure.[1][2][3][4][5] cis-ccc_R08, a flavonoid derivative, has been identified as a potent inhibitor of HBV cccDNA.[6][7][8] These application notes provide a summary of the quantitative data on the effects of this compound and detailed protocols for its use in treating HBV-infected primary human hepatocytes (PHHs).

Data Presentation

Treatment of HBV-infected primary human hepatocytes with this compound results in a dose-dependent reduction of various viral markers. The compound specifically reduces the level of cccDNA without significant cytotoxicity to the host cells.[1][2]

Table 1: In Vitro Efficacy of this compound in HBV-Infected Primary Human Hepatocytes

| Parameter | IC50 (µmol/L) |

| Extracellular HBsAg | 0.2 - 5 |

| Extracellular HBeAg | 0.2 - 5 |

| Extracellular HBV DNA | 0.2 - 5 |

| Intracellular HBV DNA | 0.2 - 5 |

| Intracellular HBV RNA | 0.2 - 5 |

Data compiled from studies by Li et al., as cited in Wang et al., 2023.[9]

Table 2: Cytotoxicity Profile of this compound

| Cell Type | Observation |

| Primary Human Hepatocytes (PHHs) | No significant cytotoxicity observed. |

| Multiple Proliferating Cell Lines | No significant cytotoxicity observed. |

Based on findings from Wang et al., 2023.[1]

Signaling Pathway and Mechanism of Action

The precise mechanism and signaling pathway through which this compound reduces HBV cccDNA levels are currently not fully elucidated.[10] However, it is classified as a cccDNA destabilizer or reducer.[7][9] Its action is distinct from reverse transcriptase inhibitors as it targets the stable nuclear cccDNA reservoir.

Below is a diagram illustrating the HBV life cycle and the putative point of action for this compound.

Caption: HBV lifecycle and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound efficacy in HBV-infected primary human hepatocytes.

Culture and Maintenance of Primary Human Hepatocytes (PHHs)

This protocol is a generalized guide and may require optimization based on the specific source and lot of PHHs.

-

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors)

-

Collagen-coated culture plates

-

-

Protocol:

-

Thaw cryopreserved PHHs rapidly in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.

-

Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

-

Gently resuspend the cell pellet in fresh culture medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Seed the hepatocytes onto collagen-coated plates at a desired density.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Replace the culture medium every 2-3 days.

-

HBV Infection of Primary Human Hepatocytes

-

Materials:

-

HBV inoculum (cell culture-derived or from a reliable source)

-

Hepatocyte culture medium

-

Polyethylene glycol (PEG) 8000

-

-

Protocol:

-

Culture PHHs for 24-48 hours before infection to allow for cell attachment and recovery.

-

Prepare the HBV inoculum in hepatocyte culture medium containing 4-5% PEG 8000.

-

Aspirate the culture medium from the PHH plates.

-

Add the HBV inoculum to the cells.

-

Incubate for 16-24 hours at 37°C.

-

Remove the inoculum and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three times to remove unbound virus.

-

Add fresh hepatocyte culture medium and continue incubation.

-

This compound Treatment

-

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Hepatocyte culture medium

-

-

Protocol:

-

Two days post-HBV infection, prepare serial dilutions of this compound in hepatocyte culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Aspirate the medium from the infected PHHs and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent without the compound).

-

Incubate the cells for the desired treatment duration, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.

-

Quantification of Viral Markers

-

Protocol:

-

Collect the cell culture supernatant at specified time points post-treatment.

-

Centrifuge the supernatant to remove cellular debris.

-

Quantify HBsAg and HBeAg levels using commercially available ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the antigen concentrations based on a standard curve.

-

-

Protocol for Extracellular HBV DNA:

-

Collect cell culture supernatant.

-

Extract viral DNA using a commercial viral DNA extraction kit.

-

Perform qPCR using primers and probes specific for the HBV genome.

-